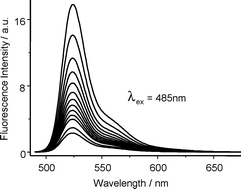Photophysics and stability of cyano-substituted boradiazaindacenedyes†‡
Photochemical & Photobiological Sciences Pub Date: 2009-05-12 DOI: 10.1039/B905054J
Abstract
The solvatochromic photophysical properties of two fluorescent,


Recommended Literature
- [1] The lubrication of metal surfaces by mono- and multi-molecular layers
- [2] Effects of ice and supercooled water on the metastability of methane hydrate: DSC analysis and MD simulations†
- [3] Homogeneous catalytic C(sp3)–H functionalization of gaseous alkanes
- [4] 1,4-Bis(1,3-dioxo-2-indenylidene)cyclohexane: polymorphism, gas phase oxidation and enol form mediated radical formation in the solid state†
- [5] Synthesis, characterization and in vitro anticancer activity of thiabendazole-derived 1,2,3-triazole derivatives
- [6] Controllable seeded flux growth and optoelectronic properties of bulk o-SiP crystals†
- [7] Targeted nanoparticles in imaging: paving the way for personalized medicine in the battle against cancer
- [8] Synthesis, characterization and antibacterial applications of pyrazolyl-sulfonamides and their palladium complexes†
- [9] A sensitive fluorescent sensor for the detection of endogenous hydroxyl radicals in living cells and bacteria and direct imaging with respect to its ecotoxicity in living zebra fish†
- [10] Hierarchical TiO2 nanonetwork–porous Ti 3D hybrid photocatalysts for continuous-flow photoelectrodegradation of organic pollutants†









